1H-Benzotriazole-1-acetonitrile
Overview
Description
1H-Benzotriazole-1-acetonitrile is a useful research compound. Its molecular formula is C8H6N4 and its molecular weight is 158.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of Biologically Active Molecules : 1H-benzimidazole-2-acetonitriles, related to 1H-Benzotriazole-1-acetonitrile, have been successfully synthesized and applied in the synthesis of biologically active molecules. These compounds are used in various reactions based on fused benzimidazole types (Dawood et al., 2010).
Photochemistry and Cycloaddition Chemistry : Irradiation of benzotriazoles in acetonitrile solution generates 1,3-diradicals. These radicals undergo intermolecular cycloaddition with maleimides to produce dihydropyrrolo[3,4-b]indoles (Al-Jalal et al., 2014).
Chiral Derivatizing Reagent : (S)-naproxen-benzotriazole, a derivative of benzotriazole, has been used as a chiral derivatizing reagent for microwave-assisted synthesis and high-performance liquid chromatographic separation of diastereomers (Bhushan & Dubey, 2011).
Inhibition of Unwanted Dimerization : Benzotriazole substituents in nitrile oxide cycloaddition chemistry prevent unwanted dimerization, leading to more efficient synthesis of isoxazoles (Savage & Wernert, 2005).
Synthesis and Biological Activity Prediction : A study presented a two-step method for synthesizing 1,1'-oxalyl dibenzotriazole, indicating its potential biological activity in fields like renal diseases and anti-inflammatory treatments (Purygin et al., 2019).
Coordination Polymer Synthesis : A novel three-dimensional manganese coordination polymer was synthesized using benzotriazol-1-yl-acetic acid and 1-(1H-tetrazol-5-ylmethyl)-1H-benzotriazole ligands, resulting in colorless block-shaped crystals (Wang et al., 2011).
Environmental Degradation Tracking : The carbon, hydrogen, and nitrogen stable isotope fractionation during 1H-benzotriazole phototransformation in aquatic environments can track degradation in such environments (Wu et al., 2021).
Corrosion Inhibition : Benzotriazole derivatives have been studied for their effectiveness in inhibiting copper corrosion in acidic environments (Khaled & Amin, 2009).
Wastewater Treatment : Ultraviolet activating persulfate has been used to degrade 1H-benzotriazole in wastewater, improving treatment efficiency and reducing toxicity (Ye et al., 2018).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
1H-Benzotriazole-1-acetonitrile, a derivative of benzotriazole, has been found to exhibit a broad range of biological activities Benzotriazole derivatives have been reported to interact with dna gyrase, a type ii topoisomerase, playing a crucial role in dna replication .
Mode of Action
For instance, they can damage the membrane of microbial cells, leading to leakage of the content and subsequent death of the microbes .
Biochemical Pathways
Benzotriazole derivatives have been associated with various biochemical reactions, including hydrothermal reactions, preparation of aminonaphthylacrylonitrile derivatives as green luminance dyes, and cyclization reactions with sodium azide .
Result of Action
Benzotriazole derivatives have been reported to exhibit antimicrobial, antioxidative, antitubercular, antiviral, and anti-inflammatory activities . They have also been used in the preparation of substituted triazoles, which have potential antitumor activity .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the degradation of benzotriazoles has been studied under UV/H2O2 and UV/TiO2 conditions . These studies suggest that environmental conditions can significantly impact the behavior and effectiveness of benzotriazole derivatives.
Properties
IUPAC Name |
2-(benzotriazol-1-yl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4/c9-5-6-12-8-4-2-1-3-7(8)10-11-12/h1-4H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIFOLZGBHRDEFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40354897 | |
Record name | 1H-Benzotriazole-1-acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40354897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111198-08-4 | |
Record name | 1H-Benzotriazole-1-acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40354897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1H-1,2,3-benzotriazol-1-yl)acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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